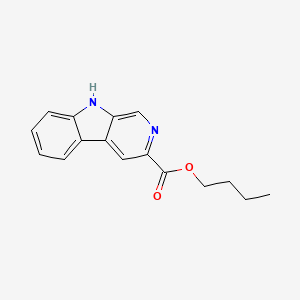beta-Ccb

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Beta-Blockers:
- Beta-blockers work by blocking the beta-adrenergic receptors in the heart and blood vessels. This action reduces the effects of adrenaline (epinephrine), leading to a decrease in heart rate, blood pressure, and contractility of the heart muscle .
- Scientific research extensively explores beta-blockers for treating hypertension (high blood pressure) , angina (chest pain) , heart failure , and preventing complications after a heart attack .
Calcium Channel Blockers (CCBs):
- CCBs act by blocking the influx of calcium ions into smooth muscle cells of the blood vessels. This relaxation of the blood vessels leads to a decrease in blood pressure .
- Research on CCBs focuses on their application in treating hypertension , angina , certain types of arrhythmias (irregular heartbeats) , and Raynaud's disease (a condition affecting blood flow in the fingers and toes) .
Beta-Carboline-3-carboxylate, commonly referred to as beta-Ccb, is a chemical compound with the molecular formula C₁₆H₁₆N₂O₂ and a molar mass of approximately 268.31 g/mol. It is classified as a ligand for benzodiazepine receptors and acts as an inverse agonist, which means it can inhibit the effects of benzodiazepines by binding to the same receptors without activating them. This compound is notable for its role in neuropharmacology and its potential implications in anxiety and seizure disorders .
Beta-Ccb exhibits significant biological activity, primarily through its interaction with the central nervous system. It has been shown to have proconvulsant and anxiogenic effects, indicating that it may increase anxiety levels and induce seizures under certain conditions. This activity is attributed to its role as an endogenous benzodiazepine binding inhibitor, which modulates neurotransmitter systems involved in anxiety and seizure pathways .
The synthesis of beta-Ccb typically involves several steps:
- Formation of Beta-Carboline: Starting from tryptophan or its derivatives, beta-carboline can be synthesized through cyclization reactions.
- Carboxylation: The beta-carboline intermediate is then subjected to carboxylation using carbon dioxide or other carboxylating agents to introduce the carboxylate functional group.
- Butylation: Finally, butyl groups are introduced through alkylation methods involving butyl halides.
These steps can be optimized based on specific laboratory conditions and desired yields .
Beta-Ccb has several applications in scientific research:
- Neuroscience Research: It is used to study the mechanisms of anxiety and seizure disorders due to its unique pharmacological profile.
- Drug Development: As a benzodiazepine receptor ligand, it serves as a lead compound for developing new anxiolytic or anticonvulsant medications.
- Biochemical Studies: It aids in understanding the interactions between endogenous ligands and their receptors in the brain .
Beta-Ccb shares structural similarities with other compounds in the beta-carboline family, which include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Beta-Carboline | Contains a fused indole ring | Known for psychoactive properties |
| Alpha-Carboline | Similar ring structure but differs at position 1 | Exhibits different receptor affinities |
| Carboline-3-carboxylic Acid | Contains a carboxylic acid group | More polar; less lipophilic than beta-Ccb |
| Flumazenil | A benzodiazepine antagonist | Used clinically to reverse benzodiazepine overdose |
Beta-Ccb's uniqueness lies in its specific binding characteristics and inverse agonist properties, distinguishing it from other compounds that may act as agonists or neutral modulators at benzodiazepine receptors .








